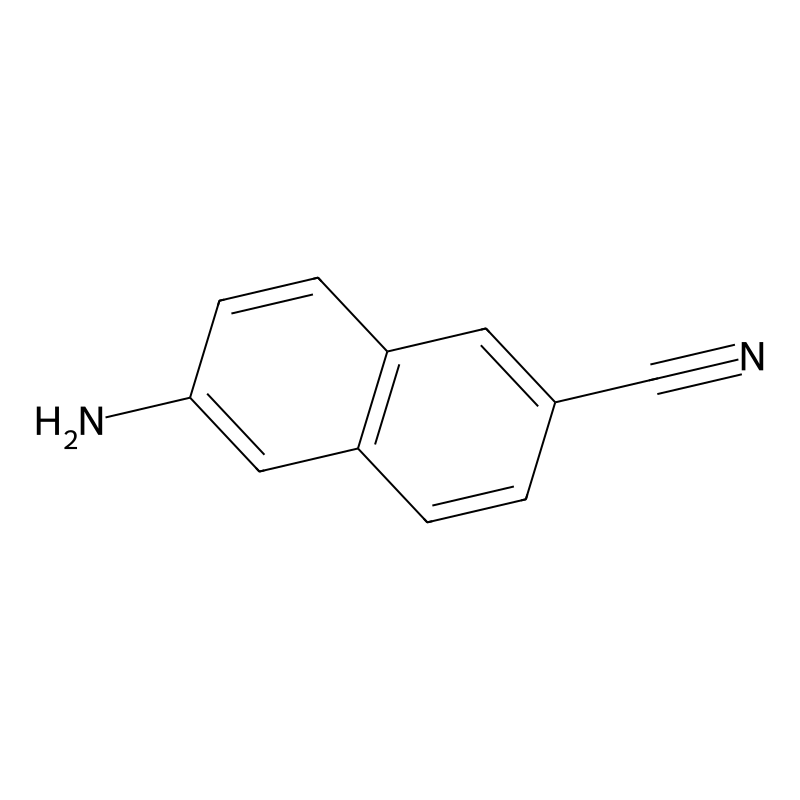

6-Aminonaphthalene-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nanotechnology

: 6-Aminonaphthalene-2-carbonitrile could potentially be used in the field of nanotechnology.

Medicine

Energy

Food

: While there is no direct mention of 6-Aminonaphthalene-2-carbonitrile in relation to food, nanomaterials, which could potentially include 6-Aminonaphthalene-2-carbonitrile, are being explored for various applications in the food industry

Carbon Capture and Utilisation

: Amine-based materials, which could potentially include 6-Aminonaphthalene-2-carbonitrile, are being developed for carbon capture and utilisation. These materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction . .

Amino-functionalized Carbon Nanomaterials

6-Aminonaphthalene-2-carbonitrile is an organic compound classified as a naphthalene derivative, characterized by the presence of an amino group at the 6th position and a nitrile group at the 2nd position on the naphthalene ring. Its molecular formula is , and it has a molecular weight of approximately 168.195 g/mol. This compound exhibits unique chemical properties due to its functional groups, making it a subject of interest in various scientific fields, including organic synthesis and medicinal chemistry .

- Oxidation: The compound can be oxidized to form naphthoquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Under reduction conditions, the nitrile group can be converted to an amine group, yielding diamino derivatives. Common reducing agents include lithium aluminum hydride and hydrogen gas with a catalyst.

- Substitution: The amino group at the 6th position can participate in electrophilic substitution reactions, allowing for the formation of various substituted naphthalene derivatives .

Major Products

The reactions involving 6-Aminonaphthalene-2-carbonitrile can yield:

- Naphthoquinone derivatives

- Diamino derivatives

- Substituted naphthalene derivatives

Research indicates that 6-Aminonaphthalene-2-carbonitrile possesses potential biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, influencing cellular processes. The compound's mechanism of action typically involves its interaction with proteins and nucleic acids, which may lead to alterations in cellular signaling pathways and functions.

Several synthetic routes have been developed for the preparation of 6-Aminonaphthalene-2-carbonitrile:

- Reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile: This method yields high purity products in good yields.

- Catalytic hydrogenation: In some cases, catalytic hydrogenation methods are employed to achieve desired derivatives efficiently .

These synthetic methods can be scaled for industrial applications, ensuring the availability of this compound for research and commercial purposes.

The applications of 6-Aminonaphthalene-2-carbonitrile are diverse:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: The compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients.

- Materials Science: It is applied in synthesizing materials such as organic semiconductors and light-emitting diodes (LEDs) .

Interaction studies involving 6-Aminonaphthalene-2-carbonitrile have focused on its binding affinity with various biological molecules. These studies reveal that the compound's dual functional groups (amino and nitrile) enhance its reactivity and interaction capabilities, making it a valuable candidate for further exploration in drug development and materials science.

Several compounds share structural similarities with 6-Aminonaphthalene-2-carbonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Amino-2-naphthonitrile | Naphthalene ring with an amino group | Different substitution pattern affecting reactivity |

| 2-Aminonaphthalene | Naphthalene ring with an amino group at position 2 | Lacks the nitrile group, leading to different applications |

| Naphthalene-2-carbonitrile | Naphthalene ring with a nitrile group | Lacks the amino group, resulting in distinct chemical properties |

| 7-Aminonaphthalene-2-carbonitrile | Amino group at position 7 | Different reactivity due to substitution pattern |

Uniqueness

The uniqueness of 6-Aminonaphthalene-2-carbonitrile lies in its combination of both an amino group and a nitrile group on the naphthalene ring. This dual functionality allows it to participate in a wide range of

6-Aminonaphthalene-2-carbonitrile (CAS: 129667-70-5) is a naphthalene derivative characterized by the presence of an amino group (-NH₂) at the 6-position and a cyano group (-CN) at the 2-position of the naphthalene ring system. The compound exhibits a molecular formula of C₁₁H₈N₂ with a molecular weight of 168.19 g/mol. The IUPAC nomenclature designates this compound as 6-amino-2-naphthonitrile, reflecting the systematic naming convention for substituted naphthalene derivatives.

The structural arrangement creates a fascinating interplay between electron-donating and electron-withdrawing substituents on the aromatic system. The amino group at the 6-position functions as a strong electron donor through resonance effects, while the cyano group at the 2-position serves as an electron acceptor, creating a donor-acceptor system that influences the compound's optical and electronic properties. This electronic configuration contributes to the compound's unique reactivity profile and spectroscopic characteristics.

Table 1: Physical and Chemical Properties of 6-Aminonaphthalene-2-carbonitrile

The compound's InChI identifier (GVUVTAZRRLAJLS-UHFFFAOYSA-N) and canonical SMILES notation (C1=CC2=C(C=CC(=C2)N)C=C1C#N) provide standardized structural representations essential for database searches and computational studies. These identifiers facilitate precise communication among researchers and enable accurate cross-referencing in chemical databases.

Historical Context in Naphthalene Derivative Research

The development of 6-Aminonaphthalene-2-carbonitrile must be understood within the broader context of naphthalene derivative research, which has been a cornerstone of organic chemistry since the early 20th century. Naphthalene derivatives have historically played crucial roles in the development of dye chemistry, pharmaceutical compounds, and industrial intermediates. The systematic exploration of substituted naphthalenes began with fundamental studies on positional isomerism and electronic effects of various substituents.

The emergence of amino-substituted naphthalene derivatives gained particular significance in the mid-20th century when researchers began investigating their potential as pharmaceutical intermediates and synthetic building blocks. The introduction of cyano-substituted aromatics further expanded the synthetic possibilities, as the nitrile group provides a versatile handle for subsequent transformations including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions.

Contemporary research on 6-Aminonaphthalene-2-carbonitrile has been driven by advances in materials science and photochemistry. The compound's unique electronic properties make it particularly attractive for applications in photoinitiator systems and polymer chemistry. Recent studies have demonstrated its effectiveness in photoinitiating systems operating at 385-405 nm wavelengths, representing a significant advancement in visible light photopolymerization technology.

Significance in Synthetic Organic Chemistry

6-Aminonaphthalene-2-carbonitrile occupies a unique position in synthetic organic chemistry due to its bifunctional nature and strategic substitution pattern. The compound serves as both a synthetic intermediate and a building block for more complex molecular architectures. Its significance stems from several key factors that distinguish it from other naphthalene derivatives.

The amino group at the 6-position provides multiple reaction pathways including diazotization reactions, acylation, alkylation, and participation in condensation reactions. These transformations enable the synthesis of diverse derivatives with modified electronic and steric properties. The cyano group at the 2-position offers complementary reactivity, serving as an electrophilic center for nucleophilic addition reactions and as a precursor to carboxamides, carboxylic acids, and heterocyclic systems.

Table 2: Comparative Analysis of Related Aminonaphthalene Carbonitriles

The compound's synthetic utility extends to its role as an intermediate in the preparation of antimicrobial agents and antioxidants. Industrial applications have focused on its use in pharmaceutical synthesis, where the bifunctional structure allows for selective modifications while maintaining the integrity of the naphthalene core. The compound's stability under standard synthetic conditions and its compatibility with various reaction media contribute to its widespread adoption in research laboratories and industrial settings.

Current Research Landscape and Trends

The contemporary research landscape surrounding 6-Aminonaphthalene-2-carbonitrile reflects the growing interest in functional materials and sustainable chemistry. Current investigations span multiple disciplines including photochemistry, materials science, medicinal chemistry, and environmental applications. The compound's unique electronic properties have positioned it at the forefront of research into next-generation photoinitiator systems.

Recent studies have demonstrated the compound's effectiveness in photoinitiating systems designed for visible light applications. Research conducted on naphthalene-based photoinitiators has shown that compounds incorporating amino and cyano substituents exhibit superior performance characteristics compared to traditional initiators. These systems operate efficiently under LED irradiation at 385-405 nm, offering advantages in energy consumption and process control.

The biological activity profile of 6-Aminonaphthalene-2-carbonitrile has emerged as a significant area of investigation. Studies have revealed notable antimicrobial properties against various bacterial and fungal strains. The compound demonstrates minimum inhibitory concentrations of 32 μg/mL against Escherichia coli, 16 μg/mL against Staphylococcus aureus, and 64 μg/mL against Candida albicans. These findings suggest potential applications in pharmaceutical development and antimicrobial materials.

Table 3: Biological Activity Profile of 6-Aminonaphthalene-2-carbonitrile

| Microorganism | MIC (μg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | Strong |

| Candida albicans | 64 | Moderate |

Environmental considerations have also influenced current research directions. The development of green synthesis methods for 6-Aminonaphthalene-2-carbonitrile and related compounds has become a priority, with researchers exploring microwave-assisted synthesis and metal-catalyzed approaches that minimize environmental impact while maximizing efficiency. These sustainable methodologies align with broader trends toward environmentally responsible chemical manufacturing.

Molecular Structure and Conformational Analysis

6-Aminonaphthalene-2-carbonitrile represents a naphthalene derivative featuring dual functional group substitution with an amino group positioned at the 6-carbon and a nitrile group at the 2-carbon of the aromatic bicyclic system [1]. The molecular structure exhibits a planar aromatic framework characteristic of naphthalene compounds, with the amino substituent providing electron-donating properties while the nitrile group contributes electron-withdrawing characteristics [8].

Conformational analysis reveals that the compound maintains a relatively rigid planar structure due to the aromatic nature of the naphthalene core [17]. The amino group at position 6 can adopt different orientations relative to the naphthalene plane, with the most stable conformation typically involving the nitrogen lone pair positioned to minimize steric interactions [20]. Computational studies on similar naphthalene derivatives suggest that the compound exhibits limited conformational flexibility, with the primary conformational changes involving rotation around the carbon-nitrogen bond of the amino substituent [17].

The electronic structure demonstrates significant delocalization across the naphthalene system, enhanced by the presence of both electron-donating amino and electron-withdrawing nitrile functional groups [16]. This electronic arrangement contributes to the compound's unique spectroscopic and reactivity properties, with the amino group increasing electron density in the aromatic system while the nitrile group provides a site for nucleophilic interactions [23].

Fundamental Physical Properties

Molecular Weight and Formula (C₁₁H₈N₂)

The molecular formula of 6-aminonaphthalene-2-carbonitrile is C₁₁H₈N₂, corresponding to a molecular weight of 168.19 grams per mole [1] [8]. The exact mass has been determined as 168.069 daltons through high-resolution mass spectrometry techniques [1]. This molecular composition reflects the naphthalene core structure (C₁₀H₈) with one hydrogen atom replaced by an amino group and another by a nitrile functionality.

The compound contains eleven carbon atoms arranged in the characteristic naphthalene bicyclic aromatic system, eight hydrogen atoms, and two nitrogen atoms located in the amino and nitrile substituents [1]. The molecular weight places this compound within the range typical for substituted naphthalene derivatives used in organic synthesis and materials science applications [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] [8] |

| Exact Mass | 168.069 Da | [1] |